

YD23's effect on chromatin accessibility and gene regulation

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Compound of Interest

Compound Name: YD23

Cat. No.: B10857971

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An In-Depth Technical Guide to **YD23**: Effects on Chromatin Accessibility and Gene Regulation
For Researchers, Scientists, and Drug Development Professionals

Abstract

YD23 is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It leverages the synthetic lethal relationship between the SWI/SNF ATPase paralogs, SMARCA2 and SMARCA4, providing a targeted therapeutic strategy for cancers harboring loss-of-function mutations in SMARCA4. Mechanistically, **YD23**-mediated degradation of SMARCA2 leads to a significant reduction in chromatin accessibility, particularly at enhancer regions that are critical for the expression of cell cycle and proliferation genes. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with **YD23**'s mechanism of action.

Core Mechanism of Action

YD23 is a PROTAC that links a ligand for the SMARCA2 protein to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.^{[1][2]} In cancer cells with mutated or deficient SMARCA4, the compensatory reliance on SMARCA2 for chromatin remodeling makes them exquisitely sensitive to its degradation.^[2] The degradation of SMARCA2 by **YD23** results in the reprogramming of the

enhancer landscape, leading to decreased chromatin accessibility at regulatory regions of key oncogenic transcription programs, including the YAP/TEAD pathway.[2][3] This ultimately causes the downregulation of essential cell cycle genes, leading to selective growth inhibition of SMARCA4-mutant cancer cells.[1][3]

Quantitative Data

The following tables summarize the key quantitative metrics defining the potency and efficacy of **YD23** both in vitro and in vivo.

Table 1: In Vitro Degradation of SMARCA2 by **YD23**

Cell Line	SMARCA4 Status	DC50 (nM)	Dmax (%)
H1792	WT	64	88
H1975	WT	297	95
Panel of 10 SMARCA4-WT Lines	WT	92.8 (Median)	>90

Data sourced from vendor technical sheets citing primary research.[1]

Table 2: In Vitro Anti-proliferative Activity of **YD23** (12-day assay)

Cell Line Group	Median IC50 (µM)
SMARCA4-Mutant Lung Cancer Lines	0.11
SMARCA4-WT Lung Cancer Lines	6.0

Data demonstrates the selective growth inhibition in SMARCA4-mutant contexts.[1]

Table 3: In Vivo Efficacy of **YD23** in SMARCA4-Mutant Xenograft Models

Xenograft Model	Dosage Regimen	Tumor Growth Inhibition (TGI) (%)
H1568	12.5 mg/kg, i.p., daily	72
H322	12.5 mg/kg, i.p., daily	49
H2126	12.5 mg/kg, i.p., daily	44

YD23 was well-tolerated, with observed weight loss of less than 10%.[\[1\]](#)

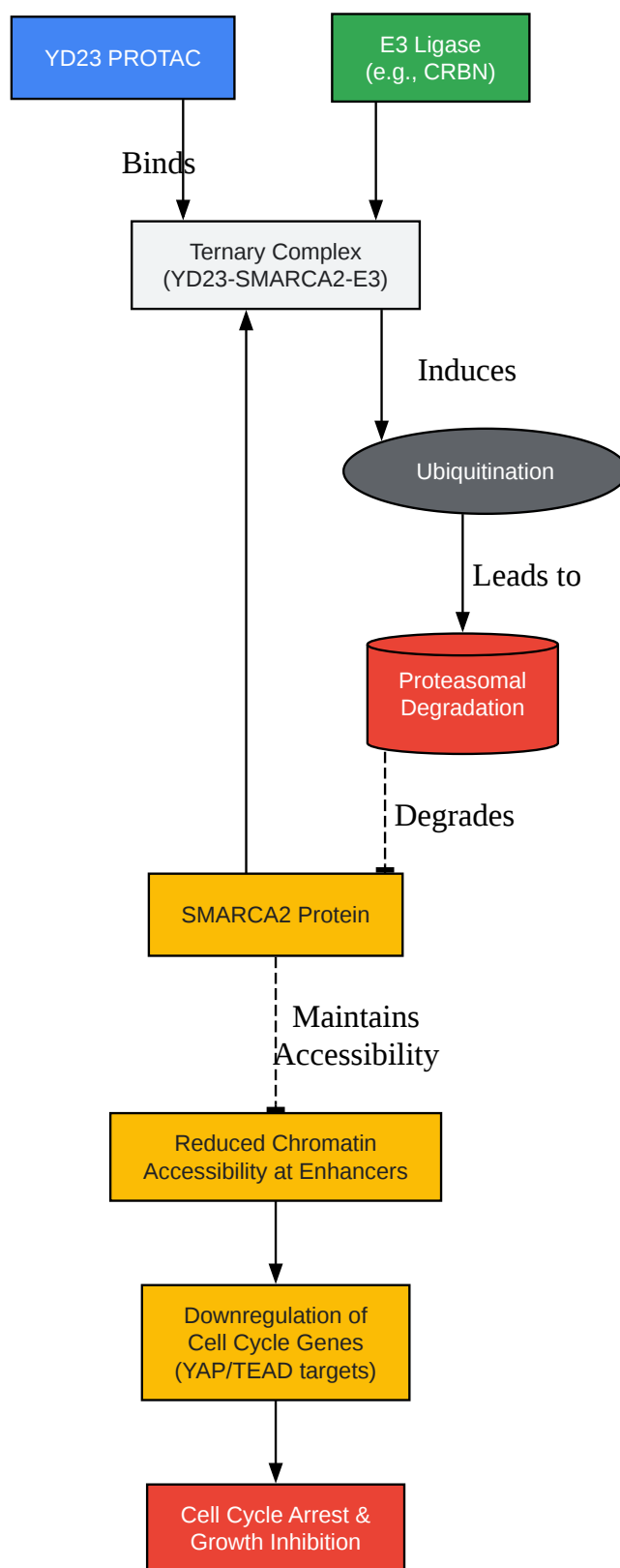
Table 4: Effect of **YD23** on Gene Expression in SMARCA4-Mutant Cells

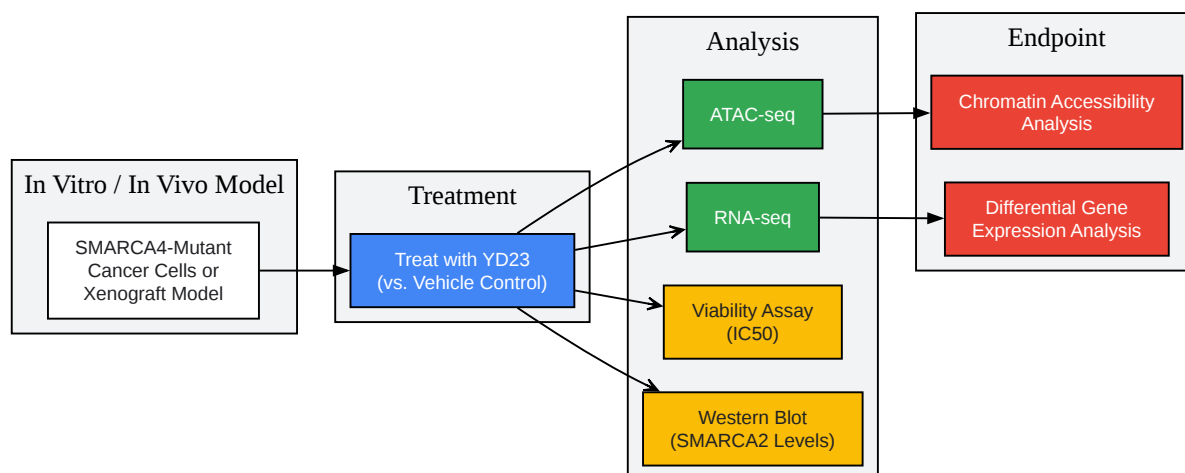
Pathway	Representative Downregulated Genes
E2F Targets	E2F1, CDK1, CDC25A
G2/M Checkpoint	CCNB1, PLK1, BUB1
Mitotic Spindle	KIF11, AURKA, CENPE

Gene set enrichment analysis after treatment with 1 μ M **YD23** for 96 hours shows significant downregulation of cell cycle-related pathways.[\[1\]](#)

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating **YD23**.





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